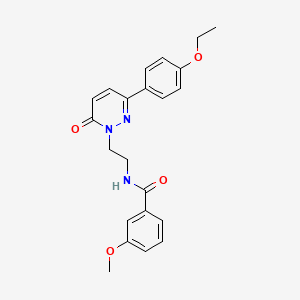

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-3-29-18-9-7-16(8-10-18)20-11-12-21(26)25(24-20)14-13-23-22(27)17-5-4-6-19(15-17)28-2/h4-12,15H,3,13-14H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFMSFFQFNKQTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The retrosynthetic breakdown of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide identifies three key fragments:

- Pyridazinone core with a 4-ethoxyphenyl substituent.

- Ethylenediamine-derived spacer for linkage.

- 3-Methoxybenzamide terminal group.

Synthetic routes often converge these fragments through sequential cyclization, alkylation, and amidation reactions.

Synthesis of the Pyridazinone Core

Cyclocondensation of Keto Acids with Hydrazine

The pyridazinone ring is typically synthesized via cyclocondensation of α,β-unsaturated keto acids with hydrazine hydrate. For the 4-ethoxyphenyl-substituted variant, p-ethoxyacetophenone serves as the starting material.

Procedure:

Claisen-Schmidt Condensation :

Cyclization with Hydrazine Hydrate :

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Claisen-Schmidt | K₂CO₃, ethanol, 70°C | 65 |

| Cyclization | Hydrazine hydrate, isopropanol, reflux | 75 |

Functionalization of the Pyridazinone Core

Introduction of the Ethylenediamine Side Chain

The N-1 position of the pyridazinone ring undergoes alkylation to introduce the ethylenediamine spacer.

Method A: Nucleophilic Alkylation

- Reaction with 2-Bromoethylamine Hydrobromide :

- React the pyridazinone intermediate with 2-bromoethylamine hydrobromide in the presence of Cs₂CO₃ as a base.

- Solvent : Dimethylformamide (DMF), 60°C, 8 hours.

- Yield : 60–70%.

Method B: Mitsunobu Reaction

- Coupling with Ethylene Glycol :

Optimization Insights:

Amidation with 3-Methoxybenzoic Acid

Carbodiimide-Mediated Coupling

The terminal amine of the ethylenediamine spacer is amidated with 3-methoxybenzoyl chloride or activated esters.

Procedure:

Activation of 3-Methoxybenzoic Acid :

Amide Bond Formation :

Alternative Method: HATU Coupling

Integrated Synthetic Pathways

Route 1: Sequential Alkylation-Amidation

- Pyridazinone Synthesis (Section 2.1).

- Alkylation (Method A, Section 3.1).

- Amidation (Section 4.1).

- Overall Yield : 65% × 70% × 85% ≈ 39% .

Route 2: Tandem Cyclization-Coupling

- One-Pot Cyclization-Alkylation :

- Combine pyridazinone formation and alkylation in a single pot using Cs₂CO₃ and DMF.

- Yield : 60% (lower due to competing hydrolysis).

- Amidation (HATU method).

- Overall Yield : 60% × 90% ≈ 54% .

Comparative Table:

| Route | Steps | Overall Yield (%) | Key Advantage |

|---|---|---|---|

| 1 | 3 | 39 | High purity at each stage |

| 2 | 2 | 54 | Reduced purification steps |

Challenges and Optimization Strategies

Regioselectivity in Pyridazinone Formation

Side Reactions During Alkylation

- Issue : O-alkylation at the pyridazinone carbonyl oxygen.

- Mitigation : Employ bulky bases (e.g., Cs₂CO₃) to favor N-alkylation.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or amides to alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide would depend on its specific biological target. Generally, such compounds may:

Bind to enzymes or receptors: Inhibiting or activating their function.

Interact with DNA or RNA: Affecting gene expression or protein synthesis.

Modulate signaling pathways: Influencing cellular processes like proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Structural Analogues of Pyridazinone Derivatives

The following table highlights key structural and functional differences between the target compound and its analogues:

*Estimated based on analogues.

Pharmacological Implications

- Binding Affinity : Thiophene-substituted analogues () may exhibit stronger π-π stacking with aromatic residues in enzyme active sites compared to ethoxyphenyl .

- Metabolic Stability : The benzamide linkage in the target compound is less prone to hydrolysis than acetamide or thioamide derivatives (e.g., 8b , 9 in ) .

Research Findings and Data

Spectroscopic Characterization

- IR Spectroscopy: Pyridazinone C=O stretches appear near 1660–1680 cm⁻¹, consistent across analogues (e.g., 1664 cm⁻¹ in ) .

- 1H NMR : Ethoxy groups (e.g., -OCH₂CH₃) show characteristic triplets at δ 1.3–1.5 ppm (CH₃) and δ 4.0–4.2 ppm (CH₂), distinguishing them from methoxy (δ ~3.8 ppm) .

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide is a synthetic compound belonging to the class of pyridazinone derivatives. These compounds have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C21H25N5O3

- Molecular Weight : 395.5 g/mol

- CAS Number : 1235635-00-3

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Tubulin Binding : Similar to other pyridazinone derivatives, this compound may bind to the colchicine-binding site on tubulin, inhibiting microtubule polymerization. This action can arrest cancer cells in the G(2)/M phase of the cell cycle, leading to apoptosis .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes, thereby modulating various signaling pathways and gene expressions related to cell growth and apoptosis.

- Receptor Interaction : It may interact with cellular receptors, altering signal transduction pathways that are crucial for cellular functions and responses to stimuli.

Anticancer Activity

Research indicates that pyridazinone derivatives exhibit significant anticancer properties. For instance, studies on similar compounds have demonstrated their ability to inhibit tumor growth in various cancer models:

- In Vitro Studies : Compounds structurally related to this compound have shown potent cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- In Vivo Studies : In animal models, these derivatives have demonstrated tumor reduction efficacy without significant neurotoxicity, suggesting a favorable therapeutic index .

Anti-inflammatory and Antimicrobial Properties

Pyridazinone derivatives are also known for their anti-inflammatory and antimicrobial effects:

- Anti-inflammatory Activity : The compound may exert its effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways.

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against a range of bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Case Studies

- Study on Tubulin Polymerization Inhibitors :

- Pharmacokinetic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.